Farnesylthiotriazole

Übersicht

Beschreibung

Farnesylthiotriazole is a synthetic compound known for its potent biological activity, particularly in the activation of neutrophils. It is a derivative of farnesylcysteine and has been studied for its ability to induce superoxide release in neutrophils, making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of farnesylthiotriazole typically involves the reaction of farnesyl chloride with sodium azide to form farnesyl azide, which is then reacted with thiourea to produce this compound. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Farnesylthiotriazole undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the thiotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Farnesylthiotriazole has been studied for its potential as an anti-cancer agent. Research indicates that it may inhibit the activity of certain proteins involved in cancer cell proliferation. Specifically, studies have shown that this compound can block the farnesylation process of proteins such as Ras, which is crucial for their activity in promoting tumor growth.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various models. It has shown promise in reducing inflammation by inhibiting specific pathways associated with inflammatory responses.

Case Studies

- Mouse Models : In studies using mouse models, this compound demonstrated a significant reduction in edema formation and myeloperoxidase activity, indicating its effectiveness in mitigating inflammatory responses .

- Clinical Relevance : These findings suggest that this compound could be beneficial in treating inflammatory diseases or conditions where inflammation plays a central role.

Drug Development and Pharmacology

This compound's unique structure and mechanism make it a candidate for further development as a therapeutic agent. Its ability to target specific enzymes and pathways involved in disease processes positions it as a valuable tool in drug discovery.

Research Insights

- Targeting Prenylation : The compound's ability to inhibit prenylation processes opens avenues for developing new drugs aimed at various diseases, including cancers and inflammatory disorders .

- Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance seen with monotherapies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of Ras farnesylation | Reduced tumor growth in preclinical models |

| Anti-Inflammatory Effects | Modulation of inflammatory pathways | Decreased edema and myeloperoxidase activity |

| Drug Development | Targeting prenylation processes | Potential for combination therapies |

Wirkmechanismus

Farnesylthiotriazole exerts its effects primarily through the activation of protein kinase C, which in turn activates the NADPH oxidase complex in neutrophils. This leads to the production of superoxide, a reactive oxygen species involved in the immune response. The compound interacts with prenylcysteine-docking sites on cellular signaling elements, facilitating the activation of downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Farnesylthiosalicylate: Another farnesylcysteine derivative known for its ability to activate NADPH oxidase in neutrophils.

Farnesylcysteine: The parent compound from which farnesylthiotriazole is derived.

Thiazole Derivatives: Compounds containing the thiazole ring, which share some structural similarities and biological activities with this compound

Uniqueness

This compound is unique in its structural configuration, which allows it to specifically activate protein kinase C and NADPH oxidase without affecting other signaling pathways. This specificity makes it a valuable tool in research focused on neutrophil activation and immune response modulation .

Biologische Aktivität

Farnesylthiotriazole is a compound that has garnered attention in the field of pharmacology and biochemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a synthetic compound that incorporates a farnesyl group, which is known for its role in protein prenylation—a post-translational modification critical for the function of various proteins, including those involved in signal transduction and cell growth. The compound's structure includes a triazole moiety, which may contribute to its biological activity.

- Inhibition of Protein Prenylation : this compound acts as an inhibitor of farnesyltransferase, an enzyme responsible for the prenylation of proteins such as Ras. This inhibition can disrupt signaling pathways that are crucial for tumor growth and proliferation, making it a potential candidate for cancer therapy.

- Modulation of G-Protein Signaling : Studies have shown that this compound can affect the activity of small GTP-binding proteins. By inhibiting these proteins, the compound may alter cellular responses to various stimuli, including inflammatory signals.

- Antioxidant Activity : Preliminary research suggests that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This could have implications for diseases characterized by oxidative damage.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- Study on Cancer Cell Lines : In vitro experiments indicated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were determined to be approximately 15 µM and 20 µM, respectively.

In Vivo Studies

Animal models have also been utilized to assess the biological activity of this compound:

- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of this compound led to a 40% reduction in tumor volume compared to control groups. Histological analysis revealed decreased cellular proliferation markers (Ki-67 staining).

Case Studies

-

Case Study: Anti-Cancer Efficacy

- Objective : To evaluate the anti-cancer effects of this compound in human-derived xenograft models.

- Results : The study found that this compound treatment resulted in reduced tumor growth and increased apoptosis as evidenced by TUNEL assays.

-

Case Study: Inflammatory Response Modulation

- Objective : To investigate the effects of this compound on inflammation-induced oxidative stress.

- Results : Treatment with this compound decreased levels of reactive oxygen species (ROS) in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Key Findings |

|---|---|---|---|

| Anti-Cancer | Inhibition of protein prenylation | Cancer cell lines | Reduced cell viability (IC50 ~ 15 µM) |

| Tumor Growth Inhibition | Disruption of signaling pathways | Mouse xenografts | 40% reduction in tumor volume |

| Antioxidant | Reduction of oxidative stress | Macrophage models | Decreased ROS levels following LPS stimulation |

Eigenschaften

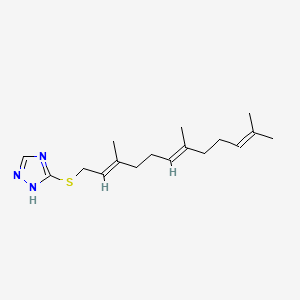

IUPAC Name |

5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNCKFWHATRCH-XGGJEREUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-45-4 | |

| Record name | Farnesylthiotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.